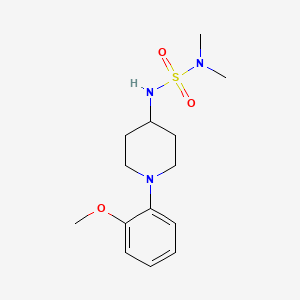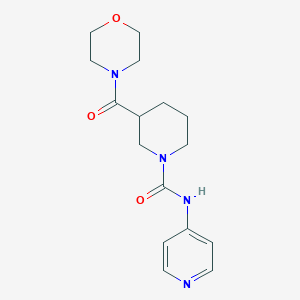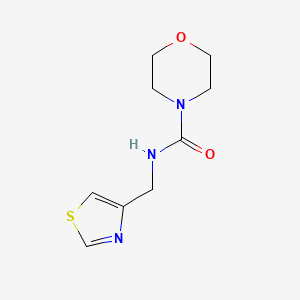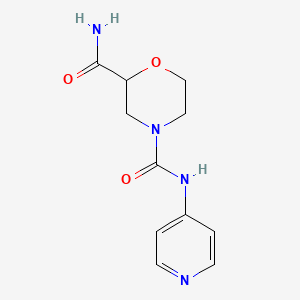![molecular formula C22H22FN3O3 B7542681 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide, also known as FPIM, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in cancer research. FPIM is a synthetic derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables such as broccoli and cauliflower.
Mécanisme D'action
The exact mechanism of action of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is not fully understood. However, it is believed that this compound exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes, including AKT, mTOR, and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been found to upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, which are essential for tumor metastasis. In vivo studies in animal models have shown that this compound inhibits tumor growth and metastasis without causing significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has several advantages as a research tool. It is a synthetic compound, which allows for easy reproducibility and scalability. This compound has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, making it a promising candidate for further research. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the mechanism of action of this compound is not fully elucidated, which limits its potential applications.
Orientations Futures
The potential applications of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide in cancer research are vast. Future research could focus on elucidating the mechanism of action of this compound and identifying the specific signaling pathways that it targets. Additionally, further studies could investigate the efficacy of this compound in animal models of cancer and its potential for clinical use. Other future directions could include the development of more potent derivatives of this compound and the investigation of its potential applications in other diseases such as inflammation and neurodegeneration.
Conclusion:
In conclusion, this compound is a novel small molecule compound that has shown promising anticancer properties. Its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis makes it a promising candidate for further research. While its mechanism of action is not fully understood, this compound has been shown to target multiple signaling pathways involved in cancer cell growth and survival. Future research could focus on elucidating the mechanism of action of this compound and identifying its potential clinical applications.
Méthodes De Synthèse
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is synthesized through a multistep process starting from indole-3-carboxaldehyde. The synthesis involves several chemical reactions, including the Friedel-Crafts acylation, morpholine ring formation, and carboxamide formation. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been studied extensively for its potential anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-15-6-8-18-17(12-15)16(21(25-18)14-4-2-1-3-5-14)7-9-20(27)26-10-11-29-19(13-26)22(24)28/h1-6,8,12,19,25H,7,9-11,13H2,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNQULKTIVYJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=C(NC3=C2C=C(C=C3)F)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)

![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide](/img/structure/B7542708.png)